Product packaging for Benz-13C6-aldehyde(Cat. No.:CAS No. 153489-14-6)

Benz-13C6-aldehyde

Cat. No.: B1278368
CAS No.: 153489-14-6
M. Wt: 112.078 g/mol
InChI Key: HUMNYLRZRPPJDN-ZXJNGCBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Stable Isotope Labeling in Organic Chemistry

Stable isotope labeling is a fundamental technique in organic chemistry where an atom in a molecule is replaced by one of its stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). fiveable.mesymeres.com This substitution creates a "labeled" compound that is chemically identical to its unlabeled counterpart but possesses a different mass. wikipedia.org This mass difference allows researchers to trace the path of the labeled molecule through complex chemical reactions or biological systems. fiveable.me Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer and easier to handle in a laboratory setting. atlanchimpharma.com The incorporation of stable isotopes can be achieved through various synthetic methods, including the use of commercially available isotope-containing precursors. symeres.com

Significance of Carbon-13 Isotopologues in Mechanistic and Analytical Studies

Carbon-13 isotopologues, which are molecules that differ only in the number and position of ¹³C atoms, are particularly significant in both mechanistic and analytical studies. frontiersin.org

In mechanistic studies , the presence of a ¹³C label can help elucidate the step-by-step pathway of a chemical reaction. symeres.com By analyzing the position of the ¹³C atom in the products, chemists can deduce which bonds were broken and formed during the reaction, providing crucial evidence for a proposed mechanism. fiveable.me For instance, the kinetic isotope effect, where the rate of a reaction is affected by the presence of a heavier isotope, can reveal the rate-determining step of a reaction. researchgate.net

In analytical studies , ¹³C-labeled compounds are indispensable, especially in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org In mass spectrometry, the known mass difference between the labeled and unlabeled compound allows for its use as an internal standard, which is critical for accurate quantification of the analyte in complex mixtures. scioninstruments.com This is particularly valuable in fields like proteomics, metabolomics, and environmental analysis. symeres.com In NMR spectroscopy, the ¹³C nucleus has a nuclear spin that allows for detailed structural characterization of molecules. nih.gov

Overview of Research Domains Utilizing Benz-13C6-aldehyde

The unique properties of this compound make it a versatile tool across several research domains:

Metabolic Research and Drug Metabolism: this compound is used to trace the metabolic fate of benzaldehyde (B42025) and related compounds within biological systems. By introducing the labeled compound, researchers can track its conversion into various metabolites, providing insights into metabolic pathways and the biotransformation of drugs. wikipedia.org For example, it has been instrumental in studying the metabolism of phenethylamines.

Mechanistic Enzymology: The compound is employed to investigate the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov By observing the transformation of this compound by an enzyme, scientists can gain a deeper understanding of the enzyme's active site and catalytic processes. nih.gov

Organic Synthesis and Reaction Mechanisms: In synthetic organic chemistry, this compound serves as a labeled starting material to probe the mechanisms of various chemical reactions. researchgate.net Its use helps to confirm or refute proposed reaction pathways. acs.org

Analytical Chemistry and Mass Spectrometry: Due to its distinct mass, this compound is an ideal internal standard for the quantitative analysis of unlabeled benzaldehyde and other aromatic aldehydes in various matrices, including food and biological samples. scioninstruments.com This enhances the accuracy and reliability of analytical measurements.

Environmental and Food Science: The compound can be used to trace the fate of aromatic aldehydes in the environment and to study their formation in food products during processing. symeres.comresearchgate.net

Table 2: Key Research Applications of this compound

Research DomainSpecific Application
Metabolic Studies Tracing metabolic pathways of aromatic compounds.
Investigating drug metabolism and pharmacokinetics. symeres.com
Mechanistic Studies Elucidating enzyme reaction mechanisms. nih.gov
Studying kinetic isotope effects in organic reactions.
Analytical Chemistry Internal standard for quantitative mass spectrometry. scioninstruments.com
Reference compound in analytical method development.
Organic Synthesis Labeled building block for complex molecule synthesis. researchgate.net

This interactive table highlights the diverse applications of this compound in scientific research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O B1278368 Benz-13C6-aldehyde CAS No. 153489-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1+1,2+1,3+1,4+1,5+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMNYLRZRPPJDN-ZXJNGCBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448670
Record name Benz-13C6-aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.078 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153489-14-6
Record name Benz-13C6-aldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153489-14-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Elucidation Through Benz 13c6 Aldehyde As a Tracer

Application of Kinetic Isotope Effects (KIEs) with ¹³C Labeling

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The study of KIEs using ¹³C labeled compounds like Benz-13C6-aldehyde offers deep insights into the nature of transition states and the rate-determining steps of a reaction. researchgate.net

The magnitude of the KIE can help determine whether a particular bond to the isotopic atom is broken or formed in the rate-determining step of a reaction. princeton.edu A primary KIE, where the bond to the labeled atom is cleaved, is typically larger than a secondary KIE, where the bond to the labeled atom is not directly involved in the bond-breaking or bond-forming process of the rate-determining step. wikipedia.orglibretexts.org

For instance, in the addition of various lithium reagents to benzaldehyde (B42025), the carbonyl-carbon KIE was measured to distinguish between a polar (PL) mechanism and an electron transfer (ET) mechanism. amazonaws.comnih.gov In the reaction of phenylthiomethyllithium (PhSCH₂Li) with benzaldehyde, no significant carbonyl-carbon KIE was observed (¹²k/¹³k ≈ 0.999), suggesting that the reaction proceeds through a rate-determining electron transfer step, similar to the reaction of MeLi. amazonaws.comnih.gov Conversely, the reaction of lithium pinacolone (B1678379) enolate with benzaldehyde exhibited a small positive KIE (¹²k/¹³k = 1.019), indicating that the reaction proceeds via a polar mechanism where the carbonyl-carbon bond is rehybridized in the transition state. acs.orgresearchgate.net

Table 1: Carbonyl-Carbon Kinetic Isotope Effects in the Reaction of Lithium Reagents with Benzaldehyde
Lithium ReagentObserved KIE (¹²k/¹³k)Proposed Rate-Determining StepReference
Phenylthiomethyllithium (PhSCH₂Li)0.999 ± 0.004Electron Transfer (ET) amazonaws.comnih.gov
Cyanomethyllithium (NCCH₂Li)0.996 ± 0.004Electron Transfer (ET) amazonaws.com
Lithium Pinacolone Enolate1.019Polar Addition (PL) acs.orgresearchgate.net

The precise value of a KIE can provide detailed information about the transition state structure, including the extent of bond breaking and bond formation. A larger primary KIE generally indicates a more symmetric transition state where the bond to the isotope is significantly weakened. nih.gov While ¹³C KIEs are generally smaller than deuterium (B1214612) KIEs due to the smaller relative mass difference, they are still highly informative. wikipedia.org For example, a ¹²C/¹³C KIE is typically around 1.04, whereas a C-H/C-D KIE can be 6-10 times faster for the lighter isotope. wikipedia.org

By measuring the ¹³C KIE at different positions within a molecule, researchers can map out the changes in bonding during the rate-determining step. This has been applied to understand enzyme-catalyzed reactions, where precise measurements of ¹³C KIEs can distinguish between different mechanistic pathways. acs.org

Investigation of Rate-Determining Steps

Tracing Reaction Pathways in Organic Transformations

The presence of the ¹³C label in this compound allows for the unambiguous tracking of the carbon skeleton throughout a reaction sequence. This is particularly useful in complex, multistep syntheses and in identifying transient intermediates.

In multistep organic syntheses, it is often crucial to understand how the carbon atoms from a starting material are incorporated into the final product. This compound can be used as a starting material, and the position of the ¹³C label in the products can be determined by NMR or mass spectrometry. This provides direct evidence of the reaction pathway and can confirm or rule out proposed mechanisms. For example, in the biosynthesis of phenolic glycosides in Populus plants, [¹³C₆]-labeled cinnamic acid, a derivative of benzaldehyde, was used to trace the origin of different parts of the final molecules. researchgate.net

Reactive intermediates are often short-lived and difficult to detect directly. youtube.com Isotopic labeling can be a powerful tool for their identification. dbatu.ac.in If a proposed intermediate is trapped or can be isolated, its isotopic composition can be analyzed. For instance, in the Maillard reaction, a complex series of reactions between amino acids and reducing sugars, isotope labeling with ¹³C-glucose and ¹³C-alanine was used to identify various reactive intermediates by complexing them with divalent iron and analyzing the products by mass spectrometry. nih.gov Similarly, running a reaction with this compound and observing the incorporation of the ¹³C label into a suspected intermediate can provide strong evidence for its role in the reaction mechanism. dbatu.ac.in

Carbon Flow Analysis in Multistep Syntheses

Catalytic Reaction Mechanism Studies

This compound is also employed in the study of catalytic reaction mechanisms. The label can help to understand the interaction of the substrate with the catalyst and to elucidate the catalytic cycle. For example, in the catalytic oxidation of aldehydes, isotopic labeling studies using ¹⁸O-labeled water helped to determine the source of the oxygen atom in the carboxylic acid product. google.comnsf.gov

In studies of catalytic hydroboration of aldehydes, while mechanistic studies are still rare, the use of labeled substrates can provide insight into the activation of the aldehyde and the nature of the active catalyst. rsc.org Similarly, in the aldehyde-water shift reaction catalyzed by ruthenium complexes, while not explicitly using labeled benzaldehyde, the mechanistic proposal involves intermediates where the aldehyde is bound to the metal center, a process that could be probed with this compound. nsf.gov The development of new catalytic methods often relies on a detailed mechanistic understanding, which can be greatly aided by the use of isotopically labeled substrates like this compound. squarespace.comrug.nl

Ligand-Assisted Hydroboration Mechanisms

The hydroboration of aldehydes, a fundamental reaction for producing alcohols, can be significantly influenced by the catalyst's ligand sphere. Mechanistic studies using isotopically labeled substrates like this compound have been instrumental in understanding these ligand effects. In lanthanide-catalyzed hydroborations, for example, the reaction is believed to proceed via initial coordination of the aldehyde's carbonyl oxygen to the oxophilic lanthanide center. uniroma1.itresearchgate.netrsc.orgnsf.gov Subsequent steps, however, are not simple hydride transfers.

Research on homoleptic lanthanide trisamido catalysts, such as La[N(SiMe₃)₂]₃, demonstrates that the ligand is not a mere spectator. uniroma1.itrsc.org Stoichiometric experiments with benzaldehyde revealed that the N(TMS)₂ ligand is "chemically non-innocent" and actively participates in the reaction. uniroma1.itrsc.org The proposed mechanism, supported by both experimental and theoretical studies, involves an intramolecular ligand-assisted hydroboration of the carbonyl group by the bound hydroborane (HBpin). researchgate.netrsc.org The use of ¹³C labeling helps confirm that the aldehyde's core structure is incorporated into the product, allowing researchers to focus on the interactions at the catalytic center. researchgate.net This ligand participation is a key feature that dictates the reaction pathway and efficiency. uniroma1.itrsc.org

Catalyst SystemSubstrateProposed Mechanistic Role of LigandSupporting Evidence
La[N(SiMe₃)₂]₃ / HBpinBenzaldehydeDirect participation in hydroboration; non-innocent behavior.Isolation of a bidentate acylamino lanthanide complex. researchgate.netrsc.org
Borane CatalystsSilyl-alkynesEnabling transborylation to regenerate the catalyst.¹³C-labelling and computational studies. researchgate.net
(dppp)CoBr₂1,6-Enyne + Aromatic AldehydeControls regioselectivity towards hydroacylation via migratory insertion.Ligand bite angle dictates reaction path. nih.gov

Catalyst-Substrate Interaction Dynamics

Studies with lanthanide catalysts like La[N(SiMe₃)₂]₃ and benzaldehyde have shown that the interaction is more complex than a simple coordination. uniroma1.itnsf.gov Instead of forming a stable aldehyde-La coordination complex, the system proceeds to form a bidentate acylamino lanthanide species, indicating a rapid, dynamic process involving the ligand immediately upon substrate binding. uniroma1.itresearchgate.netrsc.org The higher reactivity of aldehydes compared to ketones in these systems is attributed to lower steric hindrance and greater electrophilicity, which results in a lower energetic barrier for the hydroboration step. uniroma1.itrsc.orgnsf.gov The dynamic interplay between the substrate, the metal center, and the ligands is a key factor that can be effectively studied using isotopically labeled substrates to monitor the structural evolution of the starting material as it enters the catalytic cycle. nih.gov

Photochemical Reaction Pathway Delineation

The photochemistry of benzaldehyde is rich and involves multiple excited states and reaction pathways. beilstein-journals.orgbeilstein-journals.org Using this compound allows researchers to trace the phenyl group through these complex transformations. Upon absorption of UV light (around 300 nm), benzaldehyde is excited from its ground state (S₀) to a singlet state (S₁), which can then transition to a triplet state (T₁) via intersystem crossing. beilstein-journals.org This triplet state is often responsible for the subsequent chemical reactions. beilstein-journals.orgkvmwai.edu.in

Radical Species Formation and Fate

One of the primary photochemical pathways for benzaldehyde is the formation of radical species. beilstein-journals.orgbeilstein-journals.org In the absence of a good hydrogen donor, an excited triplet benzaldehyde molecule can react with a ground-state molecule. beilstein-journals.org This process leads to the formation of a radical pair consisting of a benzoyl radical and an α-hydroxybenzyl radical. beilstein-journals.org

Benzoyl Radical (C₆H₅C•=O): This radical can be formed through hydrogen atom abstraction by the excited aldehyde or through direct dissociation (Norrish Type I cleavage). beilstein-journals.orgbeilstein-journals.org Its subsequent fate can include decarbonylation to form a phenyl radical and carbon monoxide, or reaction with other species in the medium. beilstein-journals.orgkvmwai.edu.in For instance, it can react with nucleophiles like amines to form amides after an oxidation step. beilstein-journals.orgbeilstein-journals.org

α-Hydroxybenzyl Radical (C₆H₅C•HOH): This radical is formed when the triplet benzaldehyde abstracts a hydrogen atom, either from another benzaldehyde molecule or from the solvent. beilstein-journals.orgbeilstein-journals.org Electron paramagnetic resonance (EPR) studies have shown that the α-hydroxybenzyl radical is often formed more rapidly than the benzoyl radical. beilstein-journals.org These radicals can recombine to form benzoin. beilstein-journals.org

The specific dissociation pathway can be dependent on the wavelength of the excitation light. beilstein-journals.org The use of this compound would confirm that the resulting benzoyl and α-hydroxybenzyl radicals retain the intact labeled phenyl ring.

Radical SpeciesFormation PathwayCommon Subsequent Reactions (Fate)Reference
Benzoyl RadicalNorrish Type I cleavage; H-abstraction by excited aldehydeDecarbonylation; Recombination; Reaction with nucleophiles beilstein-journals.orgbeilstein-journals.orgkvmwai.edu.in
α-Hydroxybenzyl RadicalH-abstraction from solvent or another aldehyde moleculeRecombination (to form benzoin) beilstein-journals.orgbeilstein-journals.org

Energy Transfer Mechanisms

The excited states of benzaldehyde can participate in energy transfer processes, acting as photosensitizers. beilstein-journals.orgescholarship.org The triplet state energy of benzaldehyde can be transferred to other molecules, a process known as quenching. beilstein-journals.org For example, when benzaldehyde is irradiated in the presence of certain olefins, it can transfer its triplet energy to the olefin, causing isomerization of the double bond. beilstein-journals.org This demonstrates a bimolecular energy transfer mechanism. beilstein-journals.org

Studies of Aldehyde Reactions with Specific Reagents

Oxidation Reactions of Aromatic Aldehydes

The oxidation of aromatic aldehydes, such as benzaldehyde, is a common transformation, typically yielding the corresponding carboxylic acid. google.comchemicalnote.com The use of this compound can provide mechanistic clarity, ensuring that the aromatic ring remains intact and that no unexpected rearrangements occur during the oxidation.

The oxidation of benzaldehyde to benzoic acid can be achieved with various reagents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium are effective. The mechanism for this type of oxidation is suggested to be a proton-coupled electron transfer (PCET), where the benzylic C-H bond is cleaved. The isotopic integrity of the ¹³C-labeled aromatic ring is preserved under these conditions.

Hydrogen peroxide (H₂O₂) is another common oxidant. google.com Depending on the reaction conditions, the outcome can vary. In neutral or certain organic solvent media, hydrogen peroxide typically oxidizes benzaldehyde to benzoic acid. google.com However, under different conditions, such as those of the Dakin reaction (alkaline H₂O₂), aldehydes with hydroxyl substituents are converted to phenols, whereas unsubstituted benzaldehyde still tends to form benzoic acid. google.com An improved basic hydrogen peroxide system has been shown to be efficient for oxidizing electron-rich aromatic aldehydes. researchgate.net N-Heterocyclic carbenes (NHCs) have also been used to catalyze the aerobic oxidation of aromatic aldehydes. researchgate.net

Oxidizing Agent/SystemTypical Product from BenzaldehydeMechanistic InsightReference
KMnO₄ or CrO₃ in acidBenzoic AcidProceeds via a proton-coupled electron transfer (PCET) mechanism.
H₂O₂ (neutral/organic solvent)Benzoic Acid (major)Preferential formation of the corresponding acid. google.com
H₂O₂ (alkaline, Dakin reaction)Benzoic AcidPhenol (B47542) formation is typical for hydroxy-substituted benzaldehydes. google.com
N-Heterocyclic Carbene / O₂Carboxylic Acid / EstersInvolves formation of a Breslow intermediate. researchgate.net

¹³C-Tracing in Aldehyde-Catalyzed Isotopic Exchange Reactions

Aldehyde-catalyzed isotopic exchange reactions represent a sophisticated method for introducing isotopic labels into molecules, particularly α-amino acids. researchgate.net In these reactions, an aldehyde facilitates the exchange of a specific functional group in a substrate with a labeled counterpart from a separate source. The use of a ¹³C-labeled tracer like this compound is pivotal for elucidating the mechanisms of these transformations.

A key example is the aldehyde-catalyzed carboxylate exchange in α-amino acids, which can be performed using isotopically labeled carbon dioxide ([¹³C]CO₂). researchgate.net The general mechanism involves the reversible formation of an imine between the aldehyde and the amino acid. This intermediate facilitates the decarboxylation of the amino acid and subsequent re-carboxylation using the labeled CO₂ pool, thereby achieving isotopic exchange at the carboxylate position. researchgate.net

While this specific process labels the carboxyl group, the principle can be extended to understand the role of the aldehyde itself. If this compound were used as the catalytic aldehyde, the ¹³C-labeled phenyl group would be incorporated into the imine intermediate. By tracking the distinct signals of the labeled ring using ¹³C-NMR, researchers can monitor the stability of the intermediate, its concentration over time, and its conversion back to the free aldehyde upon completion of the exchange. This confirms that the aldehyde acts as a true catalyst and is not consumed or degraded during the reaction.

The data below, derived from studies on aldehyde-catalyzed isotopic exchange, illustrates the typical findings from such tracer experiments, where reaction conditions are optimized to maximize label incorporation.

Clay-Mediated Reaction Mechanism Investigations

Environmentally benign solid acid catalysts, such as Montmorillonite clays (B1170129) (e.g., K10 and KSF), are increasingly used in organic synthesis. depaul.eduresearchgate.net These clays possess both Brønsted and Lewis acid sites, which can catalyze a variety of reactions involving aldehydes, including condensations, cycloadditions, and oxidations. depaul.edujocpr.com Elucidating the precise mechanism on these heterogeneous surfaces is challenging, and this is where this compound becomes a critical investigative tool.

In clay-catalyzed reactions, the initial step is often the adsorption of the aldehyde onto the clay surface. The carbonyl oxygen of the aldehyde interacts with a Lewis acid site (e.g., Al³⁺ or Fe³⁺ cations in the clay structure), which activates the carbonyl carbon towards nucleophilic attack. orientjchem.org When this compound is used as the substrate, the fate of the labeled benzene (B151609) ring can be followed throughout the entire process.

For instance, in the Montmorillonite K10-catalyzed hetero-Diels-Alder reaction between a benzaldehyde derivative and a diene, a dihydropyran product is formed. depaul.eduresearchgate.net The proposed mechanism suggests that the clay coordinates to the aldehyde, facilitating the [4+2] cycloaddition. By using this compound, the resulting dihydropyran product will contain the ¹³C-labeled phenyl group. Analysis via ¹³C-NMR would show the characteristic signals of the labeled ring attached to the pyran structure, providing conclusive evidence that the aromatic aldehyde was directly incorporated into the heterocyclic product. This tracing method is crucial for confirming reaction pathways and ruling out alternative mechanisms, such as decomposition and recombination.

Research has explored the scope of these clay-catalyzed reactions using various substituted benzaldehydes. The data demonstrates how electronic effects influence reaction efficiency.

Advanced Spectroscopic Characterization of Benz 13c6 Aldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for elucidating detailed information regarding the structure, dynamics, and chemical environment of molecules. This method becomes exceptionally insightful when applied to isotopically labeled compounds like Benz-13C6-aldehyde. The strategic incorporation of the ¹³C isotope throughout the benzene (B151609) ring significantly boosts the NMR signal, facilitating a more precise and in-depth structural analysis. nih.gov The isotopic enrichment enables precise tracking of molecular structures and dynamics, offering clearer spectral data than its unlabeled counterpart.

High-Resolution ¹³C NMR Spectral Analysis

The introduction of ¹³C labels into the benzene ring of benzaldehyde (B42025) markedly improves the signal intensity in ¹³C NMR spectra. This enhancement allows for a thorough investigation of the molecule's electronic structure and its interactions.

In ¹³C NMR, chemical shift values are acutely sensitive to the electronic environment surrounding each carbon atom. For this compound, the aldehyde group (-CHO), being electron-withdrawing, casts a significant influence on the chemical shifts of the carbon atoms within the aromatic ring. The carbonyl carbon of the aldehyde group is found at a characteristic downfield shift, generally between 192 and 194 ppm. docbrown.inforesearchgate.net

The carbon atom to which the aldehyde group is directly attached (C1) is also substantially deshielded due to inductive and resonance effects, resonating at approximately 136.5 ppm. docbrown.info The ortho (C2, C6) and para (C4) carbons are deshielded in comparison to benzene (which has a chemical shift of 128.7 ppm), a result of the aldehyde group's resonance-withdrawing effect. Their shifts are approximately 129.7 ppm and 134.4 ppm, respectively. docbrown.info The meta (C3, C5) positions are less affected, with a chemical shift of about 129.0 ppm. docbrown.info These specific chemical shifts provide a detailed map of the electron density distribution across the molecule.

Table 1: Representative ¹³C NMR Chemical Shifts for this compound in CDCl₃
Carbon AtomChemical Shift (ppm)
C=O~192.3
C1~136.5
C4 (para)~134.4
C2/C6 (ortho)~129.7
C3/C5 (meta)~129.0

Note: Data sourced from typical values for benzaldehyde. docbrown.info The exact chemical shifts can vary slightly depending on the solvent and concentration.

Spin-spin coupling, also known as J-coupling, reveals information about the connectivity of atoms through chemical bonds. In this compound, the ubiquitous presence of ¹³C atoms in the ring allows for the measurement of a variety of ¹³C-¹³C and ¹³C-¹H coupling constants. These constants are vital for confirming the molecular structure and understanding bonding characteristics. researchgate.netresearchgate.net

One-bond carbon-hydrogen couplings (¹J_CH) are typically the largest, with values around 174 Hz for the aldehyde C-H bond and slightly lower for the aromatic C-H bonds. acs.orgresearchgate.netunicamp.br Two-bond (²J_CH) and three-bond (³J_CH) couplings are smaller and provide geometric and connectivity information. cdnsciencepub.com For example, long-range couplings between the aldehyde proton and the ring protons are detectable. cdnsciencepub.com The uniform ¹³C labeling makes the direct measurement of ¹³C-¹³C coupling constants possible, which directly maps the carbon framework. One-bond ¹³C-¹³C couplings within the aromatic ring are typically in the range of 50-60 Hz. researchgate.net

Table 2: Representative J-coupling Constants in Benzaldehyde Derivatives
Coupling TypeTypical Value (Hz)
¹J(C,H) (aldehyde)~174
¹J(C,H) (aromatic)~158-160
¹J(C,C) (ring)~50-60
³J(H_CHO, H_ortho)< 0
⁴J(H_CHO, H_meta)> 0

Note: Data sourced from typical values for benzaldehyde and its derivatives. researchgate.netacs.orgcdnsciencepub.com

Chemical Shift Perturbations and Structural Insights

Advanced NMR Techniques for Labeled Systems

The complete ¹³C labeling of the aromatic ring in this compound makes it an excellent subject for advanced NMR experiments, which can yield profound insights into its three-dimensional structure and connectivity. nih.govnih.gov

Two-dimensional (2D) NMR experiments are instrumental in the complete elucidation of chemical structures. youtube.comscribd.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. sdsu.eduresearchgate.net For this compound, an HSQC spectrum would display correlations for each aromatic proton with its attached ¹³C atom, and a correlation between the aldehyde proton and the carbonyl carbon. This provides a direct and clear assignment of proton and carbon signals for every C-H pair. sdsu.eduhmdb.ca

Solid-state NMR (ssNMR) is employed to investigate the structure and dynamics of materials in their solid form. researchgate.netpreprints.org For this compound, ssNMR can reveal information not available from solution-state studies, such as details on molecular packing, polymorphism, and intermolecular interactions within a crystal. researchgate.netacs.org

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to boost the signal of ¹³C nuclei and to average out anisotropic interactions that cause line broadening in solid samples. nist.govplos.orggeologyscience.ru The ¹³C labeling in this compound greatly enhances the sensitivity of these experiments. nist.gov By analyzing the ¹³C chemical shifts in the solid state, researchers can deduce the conformation of the aldehyde group relative to the aromatic ring and understand the molecular arrangement in the crystal lattice. plos.orggeologyscience.ru

2D NMR (HSQC, HMBC) for Connectivity and Proximity

Mass Spectrometry (MS) Applications

The incorporation of a stable isotope label, as seen in this compound, provides a powerful tool for mass spectrometry (MS) analysis. The six 13C atoms in the benzene ring create a distinct mass shift (M+6) compared to the natural, unlabeled compound. sigmaaldrich.com This isotopic signature is invaluable for a range of MS applications, as it allows the compound to be easily distinguished from endogenous molecules and used as an internal standard for precise quantification in complex biological matrices. Mass spectrometry has become a central technique for analyzing molecular structures, utilizing various ionization sources to convert molecules into ions for analysis. mdpi.com

Isotope Ratio Mass Spectrometry (IRMS) for Quantitative Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample with very high precision. thermofisher.comresearchgate.net In quantitative studies, this compound can serve as an ideal internal standard. By adding a known quantity of the 13C-labeled compound to a sample, the ratio of the labeled to the unlabeled analyte can be accurately measured. This ratio allows for the precise calculation of the concentration of the native benzaldehyde or its derivatives, correcting for any sample loss during preparation and analysis.

This approach is particularly crucial in fields like metabolomics and environmental analysis, where accurate quantification of trace-level compounds is essential. researchgate.net While direct IRMS studies on this compound are not extensively detailed in the available literature, the principles are well-established. For instance, similar 13C6-labeled compounds, like L-[13C6]-phenylalanine, have been successfully used to measure very low enrichments in biological samples, with IRMS serving as a benchmark for quantitative accuracy. nih.gov The analysis typically involves converting the analyte to a simple gas like CO2 before it enters the mass spectrometer, which measures the isotopic ratios (e.g., 13CO2/12CO2). researchgate.netnih.gov

Table 1: Key Aspects of IRMS for Quantitative Analysis with this compound

Feature Description Relevance of this compound
Principle Measures the ratio of stable isotopes (e.g., 13C/12C) with high precision. thermofisher.combsip.res.in The known 99 atom % 13C purity makes it an excellent reference material or internal standard. sigmaaldrich.com
Application Quantitative analysis, tracer studies, determining origin and fate of compounds. researchgate.net Used as an internal standard to accurately quantify unlabeled benzaldehyde or its metabolites in complex mixtures.
Methodology A known amount of the labeled standard is spiked into the sample. The isotope ratio of the analyte is then measured against the standard. nih.gov The M+6 mass shift allows for clear differentiation from the natural M+0 compound, enabling precise ratio determination.
Advantage High precision and accuracy, correcting for variations in sample preparation and instrument response. nih.gov Enhances the reliability and reproducibility of quantitative measurements in pharmacokinetics and metabolic studies.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. mdpi.comcreative-proteomics.com This capability is essential for metabolite profiling, where the goal is to identify and quantify the full range of small-molecule metabolites in a biological system. animbiosci.orgresearchgate.net Untargeted metabolomics approaches using techniques like liquid chromatography-HRMS (LC-HRMS) are particularly powerful for discovering novel biomarkers and understanding metabolic pathways. animbiosci.org

In this context, this compound is an invaluable tool for drug metabolism studies. When a drug candidate is synthesized with a 13C6-labeled aromatic ring, its metabolic fate can be traced with high confidence. The unique isotopic signature allows researchers to:

Distinguish drug-related metabolites from the thousands of endogenous compounds present in biological samples like plasma or urine.

Identify unexpected or novel metabolites by searching the HRMS data for the characteristic mass of the 13C6-core plus the mass of any metabolic modifications (e.g., hydroxylation, glucuronidation).

Avoid misidentification , as the accurate mass data provided by HRMS can differentiate between metabolites and false positives or "metabonates" that might form during sample preparation. nih.gov

For example, a study on alkylamine drugs demonstrated the critical role of HRMS in correctly identifying metabonates, where accurate mass data was essential to assign the correct structures and avoid misinterpreting a mass shift as a common metabolic reaction. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is a technique where ions are selected in a first stage of mass analysis, fragmented, and then the fragment ions are analyzed in a second stage. wikipedia.orgbiocompare.com This process provides detailed structural information about the parent ion.

Studying the fragmentation pathways of this compound using MS/MS is highly informative. By comparing the MS/MS spectrum of the 13C6-labeled compound with that of unlabeled benzaldehyde, researchers can precisely determine the origin of each fragment ion.

Fragments that retain the M+6 mass shift must contain the intact benzene ring.

Fragments that appear at the same mass as in the unlabeled spectrum must have originated from the loss of the benzene ring.

Shifts in fragment masses can elucidate complex rearrangement mechanisms.

This comparative approach is definitive for mapping fragmentation routes. For instance, in the analysis of lipid aldehydes, derivatization followed by MS/MS using precursor ion scans for a common fragment allows for the selective identification of this class of compounds in a complex biological matrix. nih.gov A similar strategy could be applied to derivatives of this compound to trace the labeled core through various reaction pathways. This technique is crucial for the structural elucidation of unknown metabolites or degradation products in various fields, from drug development to environmental science. mdpi.comnih.gov

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and probing the structure of molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.com For aldehydes, characteristic IR absorptions include a strong C=O stretching band and unique C-H stretching bands associated with the aldehyde group. libretexts.orgopenstax.org The analysis of this compound and its comparison to unlabeled benzaldehyde provides deep insights into how isotopic substitution affects molecular vibrations.

Isotope-Induced Vibrational Mode Shifts

Replacing the six 12C atoms of the benzene ring with the heavier 13C isotope in this compound leads to predictable shifts in its vibrational frequencies. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, increasing the mass of the carbon atoms in the ring lowers the frequencies of the vibrational modes involving these atoms.

A detailed study investigating the vibrational theory of olfaction analyzed the IR spectrum of 13C6(ring)-benzaldehyde and compared it to the unlabeled compound. inference.org.uk The research documented significant shifts in several key vibrational modes:

Aromatic C=C Stretching: The bands at 1597, 1583, and 1455 cm⁻¹ in benzaldehyde shifted to 1547, 1530, and 1426 cm⁻¹ respectively in the 13C6-labeled version.

Carbonyl (C=O) Stretching: The C=O band experienced a slight shift from approximately 1702 cm⁻¹ down to 1692 cm⁻¹.

Aldehydic C-H Stretching: The aldehydic C-H stretching vibrations at 2820 and 2737 cm⁻¹ were significantly lowered to 2665 and 2547 cm⁻¹. inference.org.uk

C-H Bending Vibrations: In the far-IR region, C-H bending vibrations also showed noticeable shifts to lower wavenumbers. inference.org.uk

These observed shifts are consistent with theoretical calculations and demonstrate the direct impact of isotopic labeling on the vibrational spectrum. inference.org.uk

Table 2: Isotope-Induced IR Vibrational Shifts for this compound

Vibrational Mode Unlabeled Benzaldehyde (cm⁻¹) This compound (cm⁻¹) Shift (Δν, cm⁻¹)
Aldehydic C-H Stretch 2820 2665 -155
Aldehydic C-H Stretch 2737 2547 -190
Carbonyl C=O Stretch ~1702 1692 -10
Aromatic C=C Stretch 1597 1547 -50
Aromatic C=C Stretch 1583 1530 -53
Aromatic C=C Stretch 1455 1426 -29
C-H Bending 828 776 -52
C-H Bending 745 712 -33
C-H Bending 688 640 -48
C-H Bending 650 520 -130

Data sourced from a study on variously labeled benzaldehydes. inference.org.uk

Conformational Studies via IR Spectroscopy

IR spectroscopy, particularly in the far-infrared region, can be used to study low-energy vibrations such as torsional modes, which provide information about molecular conformation. For benzaldehyde, a key conformational feature is the rotation of the aldehyde group (-CHO) relative to the planar benzene ring. The fundamental torsion of the CHO group in gaseous benzaldehyde has been observed around 110.85 cm⁻¹. researchgate.net

While the 13C6 isotopic substitution primarily affects vibrations within the ring, it can also influence conformational dynamics through vibrational coupling. Molecular modeling studies have indicated that the fundamental shape and planarity of the benzaldehyde molecule are retained after 13C6 substitution. inference.org.ukresearchgate.net However, the altered vibrational frequencies can impact the interaction between different modes. For example, studies on benzaldehyde have noted a kinematic interaction between the torsional vibration and the out-of-plane CHO deformation. researchgate.net Analyzing these subtle changes in the IR spectrum of this compound can help refine the potential energy surface that governs the internal rotation of the aldehyde group, providing a more detailed picture of its conformational preferences and energy barriers.

Integration of Spectroscopic Data for Comprehensive Structural and Mechanistic Understanding

The unambiguous structural elucidation and detailed mechanistic analysis of this compound and its derivatives necessitate a synergistic approach, integrating data from multiple spectroscopic techniques. While individual methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide specific pieces of the molecular puzzle, their combined power yields a comprehensive understanding that is unattainable in isolation. universalclass.comigi-global.com The ¹³C₆ isotopic label serves as a powerful and stable probe, enhancing the information derived from each analytical method and facilitating a more robust correlation between them.

A cohesive analytical strategy typically begins with mass spectrometry to determine the molecular weight and formula, followed by infrared spectroscopy to identify functional groups, and culminates in nuclear magnetic resonance spectroscopy for the detailed mapping of the molecular framework. researchgate.net

Synergistic Roles of Key Spectroscopic Techniques

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is fundamental for determining the precise molecular weight and, consequently, the elemental formula of a derivative of this compound. The presence of the six carbon-13 isotopes results in a distinct mass shift of approximately +6 amu compared to the unlabeled analogue, providing immediate confirmation that the labeled phenyl ring has been incorporated into the final structure or remains intact through a reaction. In mechanistic studies, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying reaction intermediates and metabolic products in complex mixtures by selectively tracking this unique mass signature. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. igi-global.com For derivatives of this compound, IR analysis can instantly confirm changes to the aldehyde group, such as its oxidation to a carboxylic acid (characterized by a broad O-H stretch) or its reduction to an alcohol (a distinct O-H stretch). Furthermore, the ¹³C isotopic labeling in the benzene ring induces subtle but measurable shifts in the frequencies of the aromatic C-C bond vibrations. This provides another layer of confirmation for the presence of the labeled core and can offer insights into the electronic effects of new substituents on the ring. uprm.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for complete structural elucidation. beilstein-journals.org The use of this compound offers a significant advantage in ¹³C NMR spectroscopy. chemistrytalk.orgsavemyexams.com Since all six carbons of the benzene ring are ¹³C, they produce strong, easily detectable signals, overcoming the low natural abundance (1.1%) of this isotope. chemistrytalk.org This allows for precise determination of the chemical environment of each carbon in the aromatic ring. ¹H NMR remains crucial for analyzing the aldehyde proton and any other protons in the molecule, with their chemical shifts and coupling patterns revealing the connectivity and stereochemistry of the derivative. The integration of various 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) allows for the complete and unambiguous assignment of all proton and carbon signals, effectively building the molecule's structural skeleton piece by piece. researchgate.net

Case Study: Elucidating a Reaction Product

To illustrate the integration of these techniques, consider a reaction where this compound is treated with a Grignard reagent (e.g., methylmagnesium bromide), followed by an acidic workup.

Initial Analysis (MS): The product is isolated and analyzed by HRMS. The mass obtained corresponds to a molecular formula of C₇¹³C₁H₁₀O, indicating the addition of a methyl group (CH₃) and a hydrogen atom to the starting material. This confirms the reaction has occurred and the ¹³C₆-ring is preserved.

Functional Group Identification (IR): The IR spectrum of the product shows the disappearance of the strong aldehyde C=O stretching peak (typically ~1700 cm⁻¹) and the appearance of a broad absorption in the 3200-3600 cm⁻¹ region, which is characteristic of an alcohol's O-H group. This confirms the aldehyde was converted to an alcohol.

Definitive Structure (NMR):

¹³C NMR: The spectrum would show distinct signals for the six aromatic ¹³C carbons, a new signal for the added methyl carbon (~25 ppm), and a signal for the carbon attached to the hydroxyl group (~70 ppm). The original aldehyde carbon signal (~192 ppm) would be absent.

¹H NMR: The spectrum would show the aromatic protons, a new doublet for the methyl group, a quartet for the benzylic proton now attached to the carbon with the OH group, and a singlet for the OH proton.

Integration: Correlating these spectra confirms the product is 1-(phenyl-¹³C₆)ethanol. The MS provided the formula, the IR confirmed the functional group transformation, and the NMR provided the exact connectivity and structure.

This integrated approach allows researchers to move beyond simple identification to a deeper understanding of reaction selectivity, kinetics, and the electronic interplay between different parts of a molecule, which is essential for advanced chemical research and development. igi-global.com

Interactive Data Table 1: Integrated Spectroscopic Data for Structural Elucidation

Spectroscopic TechniqueInformation Provided for this compound DerivativeContribution to Overall Understanding
Mass Spectrometry (MS) Provides precise molecular weight and elemental formula. Confirms the retention of the ¹³C₆-labeled ring through its characteristic mass.Establishes the fundamental identity and stoichiometry of the product.
Infrared (IR) Spectroscopy Identifies the presence or absence of key functional groups (e.g., C=O, O-H, C-N). Shows shifts in aromatic ring vibrations due to ¹³C labeling.Confirms the chemical transformation of the aldehyde group and provides rapid insight into the product class.
¹³C NMR Spectroscopy Reveals the chemical environment of every carbon atom. The ¹³C₆ label ensures strong, clear signals for all aromatic carbons.Maps the carbon skeleton of the molecule and highlights changes in the electronic environment of the ring.
¹H NMR Spectroscopy Shows the number of different proton environments, their connectivity (via spin-spin coupling), and their spatial arrangement.Defines the detailed hydrogen framework and provides stereochemical information.
2D NMR (COSY, HMBC, etc.) Establishes correlations between specific protons and carbons, revealing long-range connectivity across the molecule. researchgate.netAssembles the final, unambiguous 3D structure by connecting all the molecular fragments identified by other methods.

Interactive Data Table 2: Illustrative IR Vibrational Frequency Shifts for Labeled Benzaldehydes

Isotopic labeling affects the vibrational frequencies of chemical bonds. The heavier ¹³C isotope leads to a decrease in the frequency (wavenumber) for vibrations involving those atoms.

Vibrational ModeUnlabeled Benzaldehyde (cm⁻¹)This compound (cm⁻¹)Significance of the Shift
Aromatic C=C Stretch ~1597, 1583~1547, 1530Confirms the isotopic labeling of the aromatic ring structure.
Aldehydic C-H Stretch ~2820, 2737~2820, 2737The aldehydic C-H stretches are largely unaffected as the label is on the ring, not the formyl group.
Aromatic C-H Bending ~828, 745~776, 712Demonstrates the impact of the heavier ring carbons on the bending motions of attached hydrogens.
Carbonyl C=O Stretch ~1703~1692A slight shift may occur due to the electronic effect of the ¹³C₆ ring on the C=O bond.
Note: The exact values are illustrative and can vary based on the sample phase (solid, liquid) and solvent. Data is compiled from representative findings for labeled benzaldehydes. uprm.edunih.gov

Applications of Benz 13c6 Aldehyde in Specialized Research Fields

Metabolic Pathway Elucidation and Flux Analysis (¹³C MFA)

Carbon-13 Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique used to quantify the rates (fluxes) of intracellular reactions within a metabolic network. cortecnet.comresearchgate.netcreative-proteomics.com The methodology involves introducing a ¹³C-labeled substrate, such as Benz-13C6-aldehyde, into a biological system. cortecnet.com As the organism metabolizes the labeled compound, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the specific patterns of ¹³C enrichment in these metabolites, typically using mass spectrometry (MS) or NMR, researchers can deduce the flow of carbon through the intricate web of metabolic pathways. researchgate.netfrontiersin.orgnih.gov This provides a detailed snapshot of cellular metabolism, essential for fields like metabolic engineering, biotechnology, and human health research. cortecnet.comresearchgate.net

The fundamental application of this compound in ¹³C-MFA is to serve as a tracer for carbon metabolism. When introduced to a biological system, the labeled aromatic ring of this compound can be tracked as it undergoes enzymatic transformations. This allows researchers to follow the fate of the carbon skeleton through various catabolic and anabolic pathways.

For example, studies investigating the metabolism of aromatic compounds can utilize this compound to map their degradation or conversion into other essential molecules. The ¹³C label acts as a beacon, allowing for the unambiguous identification of metabolites derived from the initial labeled precursor. tandfonline.com This process is crucial for confirming the activity of known metabolic pathways and for the discovery of new ones. nih.gov The ability to trace the flow of carbon atoms provides direct evidence of metabolic routes that would be difficult to ascertain using non-labeled compounds. acs.orgnih.govtandfonline.com

Table 1: Research Findings on Tracking Metabolism with ¹³C-Labeled Compounds

Research AreaKey FindingAnalytical Technique(s)Reference(s)
Aromatic Compound Metabolism Isotopic labeling with compounds like this compound allows for precise tracking of the compound's fate within biological systems.Mass Spectrometry, NMR Spectroscopy
Central Carbon Metabolism ¹³C-Metabolomics profiling reveals the specific allocation of substrate carbons into different pathways, such as glycolysis and the TCA cycle.¹³C-Metabolic Flux Analysis, Mass Spectrometry acs.org
Biosynthetic Pathway Elucidation Using ¹³C-labeled precursors enables the determination of biosynthetic routes by interpreting isotopomer patterns in downstream metabolites.Mass Spectrometry, NMR Spectroscopy tandfonline.com
Microbial Metabolism Tracking ¹³C-labeling patterns in key metabolites can confirm whether a specific metabolic pathway is active in a microorganism.Mass Spectrometry (GC-MS, LC-MS) nih.gov

Furthermore, this technique is instrumental in the discovery of alternative or previously unknown metabolic pathways. researchgate.nettandfonline.com If the ¹³C label from this compound appears in metabolites that are not part of the currently accepted pathway, it provides strong evidence for the existence of a novel biochemical route. tandfonline.com For instance, stable isotope labeling has been successfully used to uncover new pathways such as riboneogenesis in yeast, demonstrating the power of this approach to expand our fundamental understanding of biology. tandfonline.com

Inverse Stable Isotopic Labeling (InverSIL) is a clever variation of stable isotope tracing that is particularly useful when the labeled precursor itself (e.g., this compound) is synthetically challenging or prohibitively expensive to acquire. nih.govacs.orgchemrxiv.org In the InverSIL approach, an organism is cultured in a medium where the primary carbon source is fully substituted with ¹³C (for example, [U-¹³C]-glucose). nih.govchemrxiv.org This creates a cellular environment where all native metabolites are heavily labeled with ¹³C.

Subsequently, the system is fed a precursor of interest at its natural isotopic abundance (i.e., unlabeled), such as standard benzaldehyde (B42025). nih.govacs.org As the organism incorporates this unlabeled precursor into its metabolic products, these specific products will show a distinct lack of ¹³C enrichment compared to the background of fully labeled metabolites. chemrxiv.org This "unlabeled" signature can be readily detected by mass spectrometry, allowing researchers to determine the biosynthetic origin of natural products and identify which metabolites are derived from the precursor. nih.govacs.org This method bypasses the need for a labeled version of the precursor and has been used to discover the origins of various metabolites, including coenzymes in methylotrophic bacteria. nih.govacs.org

Identification of Metabolic Bottlenecks and Alternative Pathways

Biomolecular Research with ¹³C-Labeled Aromatic Aldehydes

The reactivity of the aldehyde functional group, combined with the tracking capabilities of the ¹³C label, makes this compound a valuable tool in broader biomolecular research, particularly for studying proteins and their interactions with small molecules.

Stable isotope labeling is a widely used strategy in quantitative proteomics and structural biology. chemrxiv.orgisotope.com While direct use of this compound for in-vivo protein labeling is less common than using labeled amino acids, its aldehyde group offers potential for specific chemical labeling strategies. Aldehydes can react with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form Schiff bases. isotope.com This reactivity can be exploited for in-vitro labeling of purified proteins or peptides.

Using this compound in such a reaction would introduce a ¹³C-tag onto the protein. This tag can be used for several purposes:

Mass Spectrometry: The mass shift of +6 Da (due to the six ¹³C atoms) allows for the differentiation and quantification of labeled versus unlabeled proteins or peptides in a mixture. sigmaaldrich.com

NMR Spectroscopy: The ¹³C nuclei provide additional signals that can be used to study the structure and dynamics of the labeled protein region. sigmaaldrich.com

Analogous methods, such as stable isotope dimethyl labeling which uses formaldehyde, are well-established for quantitative proteomics. isotope.com Similarly, simple aldehydes have been shown to catalyze the isotopic labeling of amino acids themselves, highlighting the chemical utility of the aldehyde group in this research area. chemrxiv.orgnih.gov

Understanding how an enzyme binds to its substrate and catalyzes a reaction is a central goal of biochemistry. nih.gov ¹³C-labeled substrates like this compound are ideal tools for these investigations, providing a level of detail that is often unattainable with unlabeled compounds. proteopedia.orgconicet.gov.ar

By using this compound as a substrate for an aldehyde-metabolizing enzyme, researchers can use NMR spectroscopy to monitor the chemical transformation in real-time. proteopedia.orgconicet.gov.ar The distinct NMR signal of the ¹³C atoms allows for the direct observation of the substrate being converted into the product. For example, a study on Desulfovibrio gigas aldehyde oxidoreductase used ¹³C-labeled benzaldehyde to confirm that the enzyme oxidizes the aldehyde to its corresponding carboxylic acid. proteopedia.orgconicet.gov.ar

Furthermore, high-resolution structural techniques like X-ray crystallography can be combined with labeled substrates. By soaking a crystal of the target enzyme with this compound, it is possible to determine the precise atomic interactions between the substrate and the amino acid residues in the enzyme's active site. proteopedia.orgconicet.gov.ar Such studies have revealed how specific residues, like phenylalanine and tyrosine, are crucial for stabilizing the aromatic aldehyde substrate, providing fundamental insights into the basis of enzyme specificity and catalysis. proteopedia.org

Table 2: Research Findings on Enzyme-Substrate Interactions with Labeled Aldehydes

Enzyme StudiedLabeled Substrate UsedKey FindingAnalytical Technique(s)Reference(s)
Desulfovibrio gigas Aldehyde Oxidoreductase (DgAOR) ¹³C-labeled benzaldehydeConfirmed the enzymatic conversion of benzaldehyde to carboxylic acid; identified key amino acids (Phe425, Tyr535) in the active site that stabilize the substrate.NMR Spectroscopy, X-ray Crystallography proteopedia.orgconicet.gov.arconicet.gov.ar
Human Aldehyde Dehydrogenase Benzaldehyde (unlabeled, in competition/binding studies)Showed that aromatic aldehydes bind to the free enzyme, potentially in the substrate-binding site, and can inhibit esterase activity.Affinity Chromatography, Kinetic Assays nih.gov

Protein and Glycan Labeling Strategies

Environmental Chemistry and Atmospheric Reaction Studies

The study of atmospheric pollutants and their reaction pathways is essential for understanding air quality and climate. Aromatic aldehydes are a significant class of compounds emitted from both natural and anthropogenic sources, including biomass burning and industrial processes. copernicus.org this compound serves as an invaluable probe for elucidating the complex chemical transformations these molecules undergo in the atmosphere.

Fate and Transformation of Aromatic Aldehydes in the Atmosphere

Aromatic aldehydes released into the troposphere are primarily removed through two main processes: photolysis (degradation by sunlight) and reaction with highly reactive atmospheric radicals, principally the hydroxyl radical (OH) during the day and the nitrate (B79036) radical (NO₃) at night. copernicus.orgnih.gov These reactions initiate a cascade of chemical changes, leading to the formation of secondary pollutants such as peroxybenzoyl nitrate (PBzN), nitrophenols, and secondary organic aerosols (SOA), which have implications for human health and the environment. nih.govresearchgate.net

The use of this compound in simulation chamber studies allows researchers to trace the journey of the aromatic ring through these intricate reaction networks. By using mass spectrometry to track the ¹³C-labeled fragments, scientists can definitively identify the products derived from benzaldehyde, distinguishing them from a complex background of other organic molecules. plos.org This helps in constructing accurate models of atmospheric chemistry, determining the lifetimes of these pollutants, and understanding their contribution to smog and particulate matter formation. ca.gov For instance, research has shown that the oxidation of aromatic hydrocarbons is a source of aromatic aldehydes, which then undergo further transformation. researchgate.net The labeled core of this compound provides an unambiguous marker to follow these subsequent reaction steps.

Reaction Kinetics of Labeled Aldehydes with Atmospheric Radicals

Understanding the speed at which atmospheric reactions occur is crucial for accurate air quality modeling. Isotopic labeling is a key technique for determining reaction mechanisms and their corresponding rate coefficients. The difference in reaction rates between a labeled and an unlabeled compound, known as the Kinetic Isotope Effect (KIE), provides profound insight into which chemical bonds are broken during the rate-limiting step of a reaction. symeres.com

Research into the reaction of aromatic aldehydes with the nitrate radical (NO₃) has utilized deuterated benzaldehyde (benzaldehyde-α-d1) to probe the reaction mechanism. copernicus.org In these experiments, the rate coefficient for the reaction with the deuterated aldehyde was found to be approximately half that of the unlabeled benzaldehyde, yielding a KIE of around 2. copernicus.org This significant KIE demonstrates that the abstraction of the hydrogen atom from the aldehyde group (-CHO) is the rate-determining step. copernicus.org

By analogy, studies with this compound can elucidate the role of the aromatic ring in reaction pathways. While a ¹³C KIE for ring-based reactions would be smaller than for the aldehydic hydrogen abstraction, it can still provide crucial data on reaction mechanisms involving the addition of radicals to the aromatic ring, a known pathway for OH radical reactions. ca.gov

Reaction Rate Coefficients of Aromatic Aldehydes with NO₃ Radicals
CompoundRate Coefficient (k) in 10⁻¹⁵ cm³ molec⁻¹ s⁻¹ at 298 KKinetic Isotope Effect (KIE) Reference
Benzaldehyde2.6 ± 0.3-
Benzaldehyde-α-d1 (C₆H₅CDO)1.35 ± 0.15 (calculated from KIE)kH/kD ≈ 1.92 copernicus.org
ortho-Tolualdehyde8.7 ± 0.8-
meta-Tolualdehyde4.9 ± 0.5-
para-Tolualdehyde4.9 ± 0.4-

This table presents rate coefficients for the gas-phase reaction of various aromatic aldehydes with the NO₃ radical. The data for Benzaldehyde-α-d1 highlights the significant kinetic isotope effect, confirming that the abstraction of the aldehydic hydrogen is the rate-limiting step in this atmospheric reaction. copernicus.org

Material Science and Polymer Chemistry

In material science, the precise control and analysis of polymer structure are paramount for developing new materials with desired properties. Isotope-labeled monomers are fundamental tools for achieving this, enabling detailed investigation into polymerization processes and the final architecture of macromolecules. Aldehydes are versatile monomers and functional groups in polymer synthesis, and using the ¹³C-labeled version provides distinct analytical advantages. sigmaaldrich.com

Incorporation of Labeled Aldehydes into Polymeric Structures

This compound can be incorporated into polymeric structures through various synthetic routes. It can serve as a monomer in condensation polymerizations, for example, in the formation of benzaldehyde-based resins. The aldehyde functional group is reactive and can be used to create polymers or to functionalize existing polymer chains. acs.orgnih.gov For instance, aldehyde-functionalized polymers can be synthesized and used as scaffolds for further chemical modifications, such as forming imine or hydrazone linkages. acs.orgkpi.ua

When this compound is used, the six ¹³C atoms in the phenyl ring act as a powerful spectroscopic marker. sigmaaldrich.com This is particularly useful in complex polymer systems. Using ¹³C NMR spectroscopy, researchers can:

Confirm Incorporation: Unambiguously verify that the labeled monomer has been successfully integrated into the polymer backbone or as a pendant group. dur.ac.uk

Quantify Content: Determine the precise amount of the labeled unit within a copolymer.

Analyze Structure: Investigate the local chemical environment around the labeled unit, providing information on cross-linking, chain conformation, and interactions with other components in a polymer blend or composite material. osti.gov

This level of detailed structural analysis is crucial for establishing structure-property relationships in new materials.

Tracing Polymerization Mechanisms

The mechanism of polymerization—the step-by-step process of how monomers link together—dictates the final properties of a polymer, including its molecular weight, branching, and defects. Isotopic labeling is a premier technique for elucidating these mechanisms. numberanalytics.comdur.ac.uk

By strategically placing ¹³C labels within a monomer like this compound, chemists can trace the entire life cycle of the monomer during polymerization. The enhanced and specific signals from the ¹³C-labeled groups in NMR spectra allow for the detailed study of mechanistic features that are often invisible with unlabeled monomers. dur.ac.uk

Application of ¹³C Labeling in Tracing Polymerization Mechanisms
Mechanistic AspectMethodologyInformation Gained from this compound
Initiation and End Groups¹³C NMR analysis of the polymer chain ends.The strong signal from the ¹³C₆-ring would make it easier to identify and quantify end groups derived from a this compound-containing initiator or terminating agent. dur.ac.uk
Chain PropagationAnalysis of ¹³C-¹³C coupling in the polymer backbone.Can reveal regioselectivity, such as the presence of head-to-head or head-to-tail linkages, providing insight into the propagation steps. dur.ac.uk
Branching and Cross-linkingChanges in the chemical shift of the ¹³C signals in the NMR spectrum.The environment of the ¹³C₆-ring changes upon branching or cross-linking, allowing these sites to be identified and quantified. osti.gov
Polymer DegradationTracking labeled fragments using Mass Spectrometry or NMR.Identifies the initial sites of chain scission and characterizes the degradation products containing the labeled phenyl group.

This table summarizes how using this compound can help elucidate different aspects of polymerization mechanisms through advanced analytical techniques.

Computational and Theoretical Investigations of Benz 13c6 Aldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of aromatic aldehydes like Benz-13C6-aldehyde. Since the electronic properties are primarily governed by the arrangement of electrons and nuclei, the substitution of ¹²C with ¹³C has a negligible effect on the calculated electronic structure. Therefore, computational studies on benzaldehyde (B42025) are directly applicable to understanding this compound.

DFT calculations have been employed to study the oxidation of benzaldehyde, revealing that the reactivity is linked to the transfer of hydrogen atoms from the organic molecule to a catalyst surface. arxiv.org In other oxidation reactions, DFT has been used to distinguish between competing mechanisms, such as nucleophilic attack and hydrogen atom transfer (HAT), by calculating the energy barriers for each pathway. nih.gov For instance, in the oxidation by a Co-peroxo complex, the nucleophilic attack pathway was found to be more favorable. nih.gov

The electronic spectrum of benzaldehyde has been extensively studied using methods like multiconfigurational second-order perturbation theory (MS-CASPT2). These calculations help in assigning the observed electronic transitions. For example, the lowest energy band is assigned to the nπ* transition, while higher energy bands are attributed to ππ* transitions. acs.orgresearchgate.net The geometry of the molecule in its ground and excited states can also be optimized, providing insights into how the structure changes upon electronic excitation. acs.org On π←n excitation, the main geometric changes occur in the formyl group, whereas ππ excitation primarily distorts the aromatic ring. acs.org

Furthermore, quantum chemical calculations can predict various electronic properties that govern reactivity. The distribution of charges within the molecule, for example, can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.netresearchgate.net These analyses help in identifying electrophilic and nucleophilic sites within the molecule. The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial indicators of reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's chemical activity. researchgate.net

Table 1: Calculated Electronic Properties of Benzaldehyde This table presents representative data from computational studies on benzaldehyde, which are applicable to this compound.

Property Computational Method Value Reference
Vertical Excitation Energy (nπ*) MS-CASPT2 3.71 eV acs.orgresearchgate.net
Vertical Excitation Energy (ππ*) MS-CASPT2 4.33 eV acs.orgresearchgate.net
Potential Energy Barrier (CHO rotation) MP2/6-311++G(d,p) Matches experiment researchgate.net
S₁ Excitation Energy Blueshift (with H₂O) ri-CC2/aug-cc-pVDZ 2106 cm⁻¹ aip.org

Molecular Dynamics Simulations of Labeled Compound Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and materials at the atomic level. For this compound, MD simulations can provide insights into its interactions with solvents, its behavior at interfaces, and its conformational dynamics. Since classical MD simulations rely on force fields that describe the interactions between atoms based on their elemental identity and bonding environment, the behavior of this compound is expected to be identical to that of unlabeled benzaldehyde.

MD simulations have been used to study the solvation of benzaldehyde in various solvents, such as supercritical CO₂ and methanol (B129727). researchgate.netresearchgate.net These simulations can reveal the spatial distribution of solvent molecules around the solute and provide details about local solvent density augmentation. researchgate.net Such studies are crucial for understanding and optimizing processes like extractions and reactions in different solvent environments.

The behavior of benzaldehyde at interfaces, such as the air-water interface, has also been investigated using MD simulations. These studies, often complemented by experimental techniques, show that benzaldehyde is surface active. scispace.com MD simulations can elucidate the orientation and interactions of the molecules at the interface, which is important for understanding atmospheric chemistry and the behavior of organic films. scispace.com

In the context of drug delivery and biochemistry, MD simulations have been employed to explore the interaction of benzaldehyde with biological membranes. frontiersin.org These simulations can show how benzaldehyde molecules partition into the lipid bilayer and affect its properties, such as fluidity. frontiersin.org Such insights are valuable for understanding the absorption-promoting effects of certain molecules.

The development of accurate force fields is critical for reliable MD simulations. Force fields like OPLS (Optimized Potentials for Liquid Simulations) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly used for organic molecules. frontiersin.orgosti.gov For reactive systems, reactive force fields like ReaxFF have been developed, which can model the formation and breaking of chemical bonds. aip.org

Table 2: Applications of Molecular Dynamics Simulations to Benzaldehyde This table summarizes findings from MD studies on benzaldehyde, which are relevant for understanding the behavior of this compound.

System Studied Simulation Details Key Findings Reference
Benzaldehyde in supercritical CO₂ Custom force field Spatial distribution of CO₂ follows the negative electrostatic potential of benzaldehyde. researchgate.net
Benzaldehyde/stearic acid mixed film at air-water interface GROMACS 4.5.3, ATB force field Benzaldehyde is surface active and modifies the surface morphology. scispace.com
Benzaldehyde interaction with a lipid bilayer GROMACS 2021.1, CHARMM36 force field Benzaldehyde can loosen the structure of the lipid bilayer, increasing its fluidity. frontiersin.org
Benzaldehyde and methanol binary mixtures Custom MD simulation Investigated H-bond dynamics and molecular interactions. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. For this compound, the prediction of ¹³C NMR chemical shifts is particularly relevant. The isotopic labeling ensures that all six carbon atoms of the benzene (B151609) ring are ¹³C, leading to strong signals for each of them in a ¹³C NMR spectrum.

The chemical shift of a nucleus is determined by its local electronic environment. Computational methods, such as those based on DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can calculate the magnetic shielding of each nucleus. researchgate.netresearchgate.net These shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info

For benzaldehyde, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the ipso-carbon (C1), and the ortho (C2/C6), meta (C3/C5), and para (C4) carbons of the aromatic ring. docbrown.info The carbonyl carbon has the largest chemical shift due to the strong deshielding effect of the adjacent oxygen atom. docbrown.info The chemical shifts of the aromatic carbons are in the typical range for benzene derivatives. oregonstate.edu

The prediction of ¹³C chemical shifts for this compound would follow the same principles as for unlabeled benzaldehyde. The primary difference in the experimental spectrum would be the enhanced intensity of the ring carbon signals. Computational models can achieve high accuracy in predicting these shifts, often with mean absolute errors of less than 1 ppm. preprints.org Machine learning approaches, using graph neural networks trained on large datasets of experimental spectra, have also emerged as powerful tools for accurate chemical shift prediction. mestrelab.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Based on experimental data for benzaldehyde and computational predictions. The labeling of the ring carbons with ¹³C does not significantly alter their chemical shifts.

Carbon Atom Experimental Chemical Shift (δ, ppm) for Benzaldehyde Predicted Chemical Shift (δ, ppm) Reference
Carbonyl (C=O) 192.3 - docbrown.info
C1 (ipso) 136.5 137.5 docbrown.info
C2, C6 (ortho) 129.7 129.7 docbrown.info
C3, C5 (meta) 129.0 129.7 docbrown.info
C4 (para) 134.4 135.2 docbrown.info

Note: Predicted values are from various sources and may differ slightly based on the computational method and solvent model used.

Modeling of Kinetic Isotope Effects and Reaction Pathways

The primary application of isotopic labeling, as in this compound, is in the study of reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. It is defined as the ratio of the rate constant of the light isotopologue (k_light) to that of the heavy isotopologue (k_heavy). For ¹³C labeling, the KIE is k₁₂/k₁₃.

Theoretical modeling plays a crucial role in interpreting experimentally measured KIEs. By calculating the vibrational frequencies of the reactant and the transition state for both the light and heavy isotopologues, the KIE can be predicted using transition state theory. researchgate.netnasa.gov A significant KIE is observed when the bond to the isotopic atom is formed or broken in the rate-determining step of the reaction.

For reactions involving this compound, a carbonyl-carbon KIE can be measured if the aldehydic carbon is also labeled, or a ring-carbon KIE if a reaction occurs at the aromatic ring. The magnitude of the KIE provides information about the structure of the transition state. For example, in the addition of organolithium reagents to benzaldehyde, carbonyl-¹³C KIEs have been measured to determine whether the reaction proceeds through a polar or an electron transfer mechanism. oup.comresearchgate.net

Computational models can be used to calculate the theoretical KIE for different proposed reaction pathways. researchgate.net The comparison between the calculated and experimental KIEs can then be used to support or refute a particular mechanism. snnu.edu.cn For instance, in the reduction of benzaldehyde by alcohol dehydrogenase, a combination of experimental KIE measurements and theoretical modeling helped to develop a comprehensive model for the transition state of the reaction. nih.gov

The study of KIEs is a powerful tool, and its combination with high-level computational chemistry provides detailed insights into the forces and motions that govern chemical reactivity. researchgate.net

Table 4: Examples of Kinetic Isotope Effects in Benzaldehyde Reactions This table provides examples of experimentally measured and theoretically studied KIEs for reactions of benzaldehyde, illustrating the principles applicable to this compound.

Reaction Isotopic Labeling KIE (k_light/k_heavy) Significance Reference
Addition of lithium pinacolone (B1678379) enolate Carbonyl-¹³C Measured Indicated C-C bond formation in the rate-determining step. oup.com
Reduction by alcohol dehydrogenase Aldehydic Deuterium (B1214612) Measured (Normal > 1) Helped develop a comprehensive model of the tunneling-ready state. nih.gov
Benzoin synthesis catalyzed by benzaldehyde lyase Aldehydic Deuterium 1.14 ± 0.03 Indicated that C-H bond breaking is not the rate-limiting step. nih.gov
Reaction with N,N-dimethyl-p-toluidine α-Carbon Calculated Used to model the transition state structure of the SN2 reaction. acs.org

Future Perspectives and Emerging Research Directions

Development of Novel ¹³C-Labeling Methodologies for Complex Aromatic Systems

The synthesis of specifically labeled complex molecules is fundamental to advancing mechanistic and metabolic studies. While Benz-13C6-aldehyde is a relatively simple labeled molecule, the methodologies for its synthesis and the principles learned are being extended to more intricate aromatic and heterocyclic systems.

Emerging strategies focus on late-stage labeling, which introduces the isotope in one of the final steps of a synthetic sequence. This approach is highly efficient, minimizing the loss of expensive isotopic labels. One such powerful technique is the palladium-catalyzed reductive carbonylation of aryl halides. researchgate.net This method utilizes a two-chamber system where carbon monoxide (CO), which can be ¹³C-labeled, is generated in one chamber and then introduced into the reaction chamber containing the aryl halide, resulting in the formation of a ¹³C-labeled aldehyde. researchgate.net This allows for the specific introduction of a labeled formyl group onto a pre-existing complex aromatic structure.

Other innovative methods include:

[5+1] Cyclization: A novel strategy for synthesizing 1-¹³C labeled phenols involves a formal [5+1] cyclization. This method uses a 1,5-dibromo-1,4-pentadiene precursor which reacts with a ¹³C-labeled carbonate ester to form the phenol (B47542) ring, incorporating the isotope directly into the aromatic core. chemrxiv.org

Diels-Alder Reactions: The construction of ¹³C-labeled aromatic rings can be achieved through cycloaddition reactions. For instance, a Diels-Alder reaction between a diene and a ¹³C-labeled dienophile, such as methyl [2,3-¹³C₂]propargylate, can produce specifically labeled aromatic compounds like 4-hydroxy[1,2-¹³C₂]benzoic acid. rsc.org

Biosynthetic Approaches: For creating labeled aromatic amino acids in proteins for NMR studies, researchers are using specifically labeled, simple carbon sources in bacterial expression systems. nih.gov Site-selective labeling of aromatic side chains can be achieved using precursors like [4-¹³C]erythrose, which leads to more specific and less ambiguous ¹³C incorporation compared to using labeled glucose. nih.govacs.org This enables detailed studies of protein dynamics.

These evolving synthetic strategies are expanding the toolbox available to chemists, enabling the creation of a wider array of complex, specifically labeled aromatic compounds for advanced research.

Integration with Advanced Analytical Platforms (e.g., hyphenated techniques)

The utility of this compound and other labeled compounds is intrinsically linked to the analytical techniques used to detect and quantify them. The integration of these isotopic probes with advanced, high-resolution analytical platforms is a key area of development. Hyphenated techniques, which couple a separation method with a detection method, are at the forefront of this evolution.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard platforms for analyzing the metabolic fate of labeled compounds. nih.govresearchgate.net However, the field is moving towards more sophisticated technologies:

Tandem Mass Spectrometry (MS/MS): This technique has emerged as a powerful tool for high-resolution metabolic flux analysis. frontiersin.org By selecting a specific ion and fragmenting it, MS/MS provides an additional layer of structural information, which is invaluable for distinguishing between isomers and accurately determining the position of the ¹³C label within a metabolite. frontiersin.org

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC/IRMS): This platform is specifically designed to measure the isotopic enrichment of compounds with high precision. It is used to analyze the ¹³C enrichment in biological samples, providing crucial data for kinetic studies. researchgate.net

Gas Chromatography/Multicollector-Inductively Coupled Plasma Mass Spectrometry (GC/MC-ICPMS): This novel hyphenated technique offers exceptionally high precision for compound-specific carbon isotope analysis, capable of achieving precision down to 0.3‰. rsc.org

The use of ¹³C-labeled compounds, such as this compound, as internal standards is critical for these advanced platforms. uliege.beisotope.com They help to correct for variations in sample preparation and instrument response, thereby improving the accuracy and reproducibility of quantitative measurements in complex biological matrices. isotope.com

Expansion of ¹³C-MFA to New Biological and Chemical Systems

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that uses ¹³C-labeled substrates to quantify the rates (fluxes) of intracellular metabolic pathways. mdpi.com Initially developed for microbial systems, the application of ¹³C-MFA is rapidly expanding to more complex biological systems, a trend that will continue to grow.

The study of cancer cell metabolism, for example, has greatly benefited from ¹³C-MFA. d-nb.info By using tracers like ¹³C-glucose and ¹³C-glutamine, researchers can map how cancer cells rewire their metabolism to support rapid proliferation. d-nb.info To handle the complexity of these systems, new methodologies have been developed:

Parallel Labeling Experiments: Using multiple, different ¹³C-labeled substrates in parallel experiments significantly improves the resolution of flux maps. d-nb.info

Dynamic and Non-Stationary MFA: For biological systems where metabolic fluxes are not constant, isotopic non-stationary MFA (¹³C-NMFA) and dynamic MFA (DMFA) have been developed to analyze time-dependent labeling data. d-nb.info

The scope of ¹³C-MFA is also extending to environmental and toxicological studies. For instance, the fate of fully ring-labeled ¹³C-atrazine has been studied in soil to understand how this herbicide is broken down by microorganisms. cdnsciencepub.com Furthermore, ¹³C-MFA is being adapted to investigate complex co-culture systems, allowing scientists to study the metabolic interactions between different cell types. d-nb.info The ability to trace the flow of carbon in these intricate systems provides unprecedented insights into their function and regulation.

Computational Design of Reactions Involving Labeled Aldehydes

The synergy between experimental work with labeled compounds and computational chemistry is a rapidly advancing frontier. Computational modeling is becoming an indispensable tool for designing and interpreting experiments involving isotopically labeled aldehydes.

Computational tools can predict the outcomes of reactions and elucidate complex mechanisms. For example, in studies of the Prins reaction, experimental results from isotope labeling combined with computational analysis helped to establish a concerted, asynchronous mechanism over a stepwise pathway. organic-chemistry.org Similarly, for the oxidation of alkenes, computational modeling of kinetic isotope effects (KIEs) supported a stepwise addition mechanism and helped to understand how the intermediate's conformation dictates the final product, be it an epoxide or an aldehyde. nih.govacs.org

Furthermore, sophisticated software is being developed to aid in the design of synthetic routes for labeled compounds. Platforms like Chematica use expert-coded reaction rules and advanced algorithms to propose multi-step syntheses for complex targets, including isotopically labeled molecules. rsc.org The system can devise synthetic plans starting from a database of commercially available starting materials, which includes over a thousand isotopically labeled chemicals. rsc.org This computational approach can significantly accelerate the process of obtaining novel labeled compounds for research.

Role of this compound in Next-Generation Chemical Research

This compound and its derivatives are poised to play a significant role in the next generation of chemical and biomedical research. Their importance stems from their versatility as stable, non-radioactive tracers that provide unambiguous signals in mass spectrometry and NMR spectroscopy.

Key future roles include:

Mechanistic Elucidation: As synthetic chemistry tackles increasingly complex transformations, labeled aldehydes will be essential for unraveling intricate reaction mechanisms. Tracing the ¹³C-labeled ring and aldehyde group will continue to provide definitive evidence for proposed pathways.

Advanced Metabolic Probing: In systems biology and medicine, these compounds will serve as key probes to understand the metabolism of aromatic compounds, including drugs, pollutants, and dietary components. Their use in ADME (absorption, distribution, metabolism, and excretion) studies will remain crucial for pharmaceutical development. numberanalytics.com

Quantitative Metabolomics and Proteomics: The demand for high-quality internal standards in quantitative 'omics' research is growing. This compound and related molecules are ideal for this purpose, enhancing the accuracy and reliability of measurements made with advanced analytical platforms. chemrxiv.org

Development of Novel Materials: In materials science, labeled precursors can be used to study polymerization reactions and the degradation of materials, providing insights into their structure and stability.

The continued development of novel synthetic methods to access a wider variety of ¹³C-labeled aromatic aldehydes will further expand their applications, cementing their role as indispensable tools in the molecular sciences.

Q & A

Q. How should researchers archive and share datasets involving this compound to comply with institutional and funding requirements?

  • Methodological Answer : Deposit raw spectra, chromatograms, and kinetic data in repositories like PubChem or NIST Chemistry WebBook. Include metadata detailing isotopic purity, instrument parameters, and calibration standards. Use Creative Commons licenses for public datasets and embargo periods for proprietary research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benz-13C6-aldehyde
Reactant of Route 2
Benz-13C6-aldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.